3-Benzoyloxyphenyltrimethylammonium bromide
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Overview
Description
3-Benzoyloxyphenyltrimethylammonium bromide is a quaternary ammonium compound with a benzoyloxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyloxyphenyltrimethylammonium bromide typically involves the reaction of benzyltrimethylammonium chloride with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyloxyphenyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxyphenyltrimethylammonium compounds.
Substitution: Azidophenyltrimethylammonium compounds.
Scientific Research Applications
3-Benzoyloxyphenyltrimethylammonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of 3-Benzoyloxyphenyltrimethylammonium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with specific enzymes, inhibiting their activity and affecting cellular processes. The molecular targets include membrane phospholipids and key metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
- Benzyltrimethylammonium bromide
- Phenyltrimethylammonium bromide
- Methylbenzyltrimethylammonium bromide
Uniqueness
3-Benzoyloxyphenyltrimethylammonium bromide is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity. This makes it more versatile in various chemical reactions compared to its analogs .
Properties
CAS No. |
64048-40-4 |
---|---|
Molecular Formula |
C16H18BrNO2 |
Molecular Weight |
336.22 g/mol |
IUPAC Name |
(3-benzoyloxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C16H18NO2.BrH/c1-17(2,3)14-10-7-11-15(12-14)19-16(18)13-8-5-4-6-9-13;/h4-12H,1-3H3;1H/q+1;/p-1 |
InChI Key |
TXNREHWFZSEYKZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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